3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline
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Overview
Description
3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is a complex organic compound with the molecular formula C21H15ClN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines isatoic anhydride, an amine, and 2-formylbenzoic acid in the presence of a catalyst such as montmorillonite K10 . This method is advantageous due to its simplicity, efficiency, and the availability of starting materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and catalyst-free conditions in acetic acid can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s structure, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized isoindoloquinazolines .
Scientific Research Applications
3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
- 5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one
Uniqueness
3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is unique due to its specific structural features, such as the chloro and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75614-94-7 |
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Molecular Formula |
C21H15ClN2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline |
InChI |
InChI=1S/C21H15ClN2/c22-16-10-11-19-18(12-16)20(14-6-2-1-3-7-14)23-21-17-9-5-4-8-15(17)13-24(19)21/h1-12,20H,13H2 |
InChI Key |
ZAQFWWGDHWPIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(C4=C(N31)C=CC(=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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